

artesunate storage conditions

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Compound Focus: Artesunate

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Artesunate Stability FAQs

- **What are the critical stability concerns for artesunate?** Artesunate is a hemisuccinate ester that is inherently unstable in aqueous solutions and undergoes rapid hydrolysis to its active metabolite, **dihydroartemisinin (DHA)**, and other degradants. Its stability is highly dependent on **temperature, pH, and the formulation composition** [1] [2].
- **What are the recommended storage conditions?** The solid (powder) form of **artesunate** should be stored **below 25-30°C** [3] [4]. For maximum stability, especially for raw materials or finished products intended for long-term storage, **refrigerated conditions (2-8°C)** are recommended, as studies show 96% of the drug remains unchanged after 5 weeks under refrigeration [5].
- **How long is a reconstituted solution stable?** Once reconstituted and diluted for injection, the solution must be used **immediately** [3]. A reconstituted solution should be discarded if it becomes cloudy or a precipitate forms and must be used within **1 to 1.5 hours** of preparation [4] [1].
- **What environmental factors during storage can cause degradation?** Elevated **temperature and humidity** are key factors. One study found that after 3 months of storage, **artesunate** underwent approximately **9% decomposition at 40°C and 75% relative humidity**, with significantly more degradation at higher temperatures [6]. Exposure to light is less critical, as one study indicated it did not affect the degradation rate [2].

Quantitative Stability & Solubility Data

The tables below summarize key experimental data to guide your formulation development.

Table 1: Thermal and Hydrolytic Stability of Artesunate

Condition	Stability Profile	Key Findings
Solid State Storage (3 months)	Relatively stable up to 40°C & 75% RH	~9% decomposition; substantially higher degradation at temperatures >40°C [6]
Aqueous Solution (at 15°C)	Relatively stable over 24 hours	<10% degradation [6]

| **Hydrolysis in Saline** (0.9% NaCl) | Stability duration is temperature-dependent | **36.5°C**: ~1.6 hours **23°C**: ~10.6 hours **9°C**: ~130 hours [2] | | **Refrigerated Dry Form** (5 weeks at 2-8°C) | Highly stable | 96% of **artesunate** remained unchanged [5] |

Table 2: Aqueous Solubility of Artesunate at Various pH Levels

The solubility of **artesunate** is strongly influenced by pH, which is crucial for designing liquid formulations.

Medium	pH	Solubility (mg/mL)
Phosphate Buffer	6.8	6.59
Distilled Water	~Neutral	1.40
Acetate Buffer	4.5	0.92
Hydrochloric Acid	1.2	0.26

Source: [6]

Experimental Protocols for Stability Assessment

Here are detailed methodologies from recent studies that you can adapt for your own stability testing.

1. HPLC-UV Method for Quantifying Artesunate and its Degradants

This validated method can selectively quantify **artesunate** in the presence of its main hydrolytic degradants (α - and β -DHA) [1].

- **Equipment:** HPLC system with UV detector, HALO RP-C18 column (50 x 4.6 mm, 1.7 μ m solid core particle).
- **Mobile Phase:** Isocratic, 45% 10 mM ammonium formate in water (pH 4.5) and 55% methanol.
- **Flow Rate:** 1.1 mL/min.
- **Detection:** UV at 210 nm.
- **Injection Volume:** 10 μ L.
- **Sample Prep:** For formulated solutions, centrifuge at 17,000g for 4 min at 5°C to precipitate excipients like phosphate. Dilute the supernatant with methanol and acidify with 0.1 M formic acid to a target concentration of 3.33 mg/mL.
- **Validation:** The method was validated for specificity, linearity (10-120% of label claim), accuracy, and precision as per ICH guidelines [1].

2. Protocol for Investigating Stabilizing Excipients

A Design of Experiment (DOE) approach was used to screen the effects of buffer strength and pH [1].

- **Factors and Ranges:**
 - **pH:** 8 - 10
 - **Phosphate Buffer Strength:** 0.3 M - 0.5 M
- **Procedure:** **Artesunate** is formulated as aqueous solutions according to the DOE matrix. These solutions are incubated at predefined temperatures (e.g., 5°C, 25°C, 40°C). Samples are taken at intervals and analyzed using the HPLC-UV method above.
- **Data Analysis:** Apply the **Arrhenius equation** to model the stability data and determine the hydrolysis rate constants. This allows for predicting the effects of formulation factors on long-term stability.

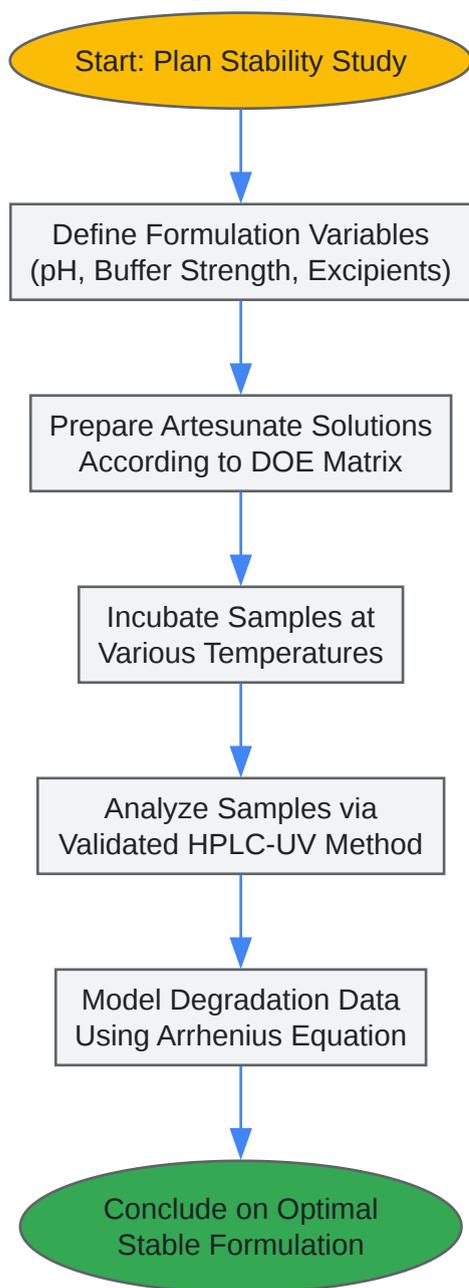
Troubleshooting Common Scenarios

- **Rapid Degradation in Aqueous Formulation:**
 - **Cause:** High buffer strength and non-optimal pH can accelerate hydrolysis [1].

- **Solution:** Optimize the formulation using a DOE approach. Research indicates that a **lower phosphate buffer strength of 0.3 M in a pH range of 8-9** provides a significant stabilizing effect [1].
- **Precipitate in Reconstituted Solution:**
 - **Cause:** Incomplete dissolution or instability upon reconstitution.
 - **Solution:** Follow the manufacturer's two-step preparation guide precisely: first, dissolve the powder in the provided sodium bicarbonate solvent, then dilute with saline. Shake gently until the solution is clear. If cloudiness or precipitate remains, **discard the solution immediately** [3] [4].
- **Sub-potent Research Results:**
 - **Cause:** Exposure to high temperatures or humidity during storage of the raw material, or exceeding the usable life of the reconstituted solution [6] [7].
 - **Solution:** Ensure cold-chain storage for the raw powder. Adhere strictly to the "use immediately" rule for solutions and document the time from reconstitution to administration/in-use in experimental records [3].

Experimental Workflow for Stability Study

The diagram below outlines a logical workflow for conducting a comprehensive stability study of **artesunate**, based on the protocols cited.



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